8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine is a heterocyclic compound characterized by its unique structure, which includes a fused oxepine ring system. This compound is part of the broader class of oxepines, which are seven-membered cyclic ethers containing one oxygen atom in the ring. The presence of bromine in the structure enhances its reactivity and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving complex organic reactions that utilize starting materials such as phenols and brominated compounds. Its chemical properties and biological activities have made it a subject of interest in both pharmaceutical and synthetic organic chemistry.
8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine falls under the category of benzoxepines, which are known for their diverse biological activities. It is classified as a brominated heterocycle, making it relevant in the study of compounds with potential therapeutic effects.
The synthesis of 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine typically involves several steps:
For example, one method may involve the use of a brominating agent like N-bromosuccinimide in the presence of a solvent such as dichloromethane to selectively introduce bromine into the structure during the cyclization process .
The molecular structure of 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure. For instance:
8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine participates in various chemical reactions due to its reactive bromine atom:
For example, treatment with sodium azide could result in the formation of azide derivatives, which are valuable intermediates in organic synthesis .
The mechanism of action for compounds like 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine may involve interaction with biological targets such as enzymes or receptors:
Research indicates that derivatives of oxepines can exhibit significant pharmacological activities including anti-inflammatory and anticancer properties .
Relevant analytical techniques such as Infrared Spectroscopy (IR) can provide insights into functional groups present within the molecule .
8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine has several applications in scientific research:
Ring-expansion approaches represent a cornerstone in the construction of the benzo-fused oxepine scaffold. These methodologies leverage the inherent strain energy of cyclopropanated intermediates to drive regioselective ring expansion toward seven-membered systems. A prominent strategy involves the Simmons-Smith cyclopropanation of benzannulated glycals or related unsaturated precursors, followed by acid- or base-mediated rearrangement. For instance, treatment of 6-protected glucal derivatives with dihalocarbenes (e.g., dibromocarbene) yields dibromocyclopropane intermediates. Subsequent methanolytic ring opening under basic conditions induces expansion to methyl-substituted oxepines. This transformation proceeds via nucleophilic capture of an allylic cation formed upon loss of the endo-halogen atom, yielding 3,4-dihydro-2H-benzo[b]oxepines as key precursors [4] [8].
Table 1: Ring-Expansion Approaches to Tetrahydrobenzooxepine Scaffolds
Precursor | Cyclopropanating Agent | Conditions | Product | Yield (%) |
---|---|---|---|---|
6-Protected glucal | CH₂I₂/Zn(Cu) | TMSOTf, Nucleophile | 2-Substituted oxepine | 82-93 |
D-Glucal tribenzyl ether | :CBr₂ (generated in situ) | MeONa/MeOH, 0°C → rt | Methyl 3,4-dihydrobenzooxepine | 67 |
2-Hydroxyglycal | :CCl₂ | LiBu, then H⁺ | 2-Deoxyoxepine derivative | 94 |
Critical to the synthesis of brominated derivatives is the strategic positioning of halogenation sites prior to ring expansion. Bromination of the aromatic ring in early-stage precursors (e.g., brominated glycals) ensures the halogen atom is incorporated at the desired position prior to oxepine formation. The stereoelectronic bias imparted by the fused cyclopropane ring directs regiochemistry during ring opening, enabling access to 8-bromo-substituted frameworks after functionalization [4] [8].
Palladium-catalyzed cross-coupling methodologies offer a versatile route for constructing the benzooxepine core and introducing bromine substituents at specific positions. Suzuki-Miyaura coupling is particularly valuable for assembling biaryl ether precursors essential for subsequent cyclization. For example, coupling of ortho-halophenols with boronic acid-functionalized allylic alcohols provides advanced intermediates that undergo base-mediated intramolecular Williamson ether synthesis to yield dihydrobenzooxepines [6].
A significant advancement involves reductive Mizoroki-Heck cascades, where palladium catalysts mediate both C-C bond formation and subsequent cyclization. Brominated styrene derivatives coupled with ortho-iodophenols under Pd⁰ catalysis generate intermediates that spontaneously cyclize via nucleophilic etherification. This tandem process delivers dibenzo[b,e]oxepines – structurally related scaffolds – in a single operational step, showcasing the efficiency of Pd-mediated strategies for complex oxepine synthesis [6]:
2-Bromophenol + Vinyl Epoxide → Pd(dppf)Cl₂, CO (20 atm) → Benzodioxepinone
Table 2: Palladium-Catalyzed Routes to Benzooxepine Derivatives
Coupling Type | Catalyst System | Key Intermediate | Cyclization Method | Application to Halogenated Oxepines |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2-(Allyloxy)phenylboronic acid | Base-mediated ether formation | Requires late-stage bromination |
Reductive Heck | Pd(OAc)₂, PPh₃, CO/H₂ | 2-Iodophenol + styrene | Carbonylative lactonization | Direct incorporation via aryl bromide |
Cascade Carbonylation | PdCl₂, CuCl₂, CO/O₂ | 2-Bromophenol + epoxide | Alkoxycarbonylation | Bromine retained in product |
For 8-bromo-specific derivatives, judicious selection of brominated coupling partners is essential. Utilizing 2-bromo-4-allylphenols or analogous brominated substrates allows direct incorporation of the bromine atom at the C8 position of the resultant oxepine ring, circumventing issues of regioselectivity associated with post-cyclization halogenation [6].
Direct bromination of pre-formed tetrahydrobenzooxepine scaffolds provides the most straightforward route to 8-bromo-1,3,4,5-tetrahydrobenzo[c]oxepine. Electrophilic bromination using bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) exploits the electron-rich nature of the fused benzene ring. Bromination occurs preferentially at the para-position relative to the ethereal oxygen (C8), driven by the strong +M effect of oxygen through the fused system. This regioselectivity is predictable based on the directing ability of the oxepine oxygen’s lone pairs [2] .
Recent advances employ electrochemical bromination under mild conditions. In an undivided cell with platinum electrodes, tetrahydrobenzooxepine substrates undergo efficient bromination using LiBr or NaBr as the bromine source. Constant current electrolysis (typically 4-6 mA) in acetonitrile with LiBF₄ as electrolyte generates bromonium species in situ, affording 8-bromo derivatives in yields exceeding 75% with high regioselectivity. This method eliminates the need for hazardous molecular bromine and stoichiometric oxidants, aligning with green chemistry principles [2]:
Substrate + Br⁻ → [Anode] → Br⁺ → Electrophilic Aromatic Substitution → 8-Bromotetrahydrobenzooxepine
Competing bromination pathways must be controlled through careful optimization. While the C8 position is favored, minor regioisomers brominated at C6 or C9 can form. Factors suppressing these include:
Though less commonly reported than ring expansion or cross-coupling, strain-release strategies utilizing highly strained carbocycles offer complementary routes to oxepines. Silacyclobutane derivatives serve as valuable precursors due to their propensity for ring-opening upon activation. Treatment of ortho-(silacyclobutyl)aryl ketones or aldehydes with fluoride ion triggers Brook rearrangement followed by silacyclobutane ring opening. This generates a transient carbanion that attacks the carbonyl, forming the seven-membered oxepine ring in a cascade process. While this method excels for dibenzooxepines, adaptations for monocyclic fused systems like 8-bromo derivatives require precursors bearing the bromine substituent on the aromatic ring prior to cyclization [6] [8].
Key advantages include:
Limitations persist for 8-bromo-specific synthesis:
Maximizing the efficiency of 8-bromo-1,3,4,5-tetrahydrobenzo[c]oxepine synthesis necessitates systematic optimization across all methodologies. Key parameters include:
Electrochemical Bromination Optimization:
Table 3: Optimized Conditions for Electrochemical Bromination of Tetrahydrobenzooxepines
Parameter | Optimal Condition | Suboptimal Alternative | Effect on Yield/Selectivity |
---|---|---|---|
Solvent | Anhydrous MeCN | DCM, DCE | +25% yield, +15% C8-selectivity |
Electrolyte | 0.1 M LiBF₄ | TBABF₄, LiClO₄ | Enhanced current efficiency, reduced oligomers |
Current Density | 6 mA | 10 mA, 3 mA | 10 mA: Decreased selectivity; 3 mA: Slow rate |
Temperature | 25°C (rt) | 0°C, 40°C | 0°C: Slow; 40°C: Increased dibromination |
Bromide Source | LiBr | NaBr, NH₄Br | Li⁺ improves solubility and ion pairing |
Ring-Expansion & Cross-Coupling Enhancements:
Gram-scale viability has been demonstrated for electrochemical and ring-expansion routes, with isolated yields maintained at >65% at 10-gram scales. Continuous flow electrochemical cells further enhance reproducibility and throughput for bromination steps, reducing typical reaction times from 8 hours (batch) to under 30 minutes [2].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: